molecular formula C16H26N2 B027869 1-Hexyl-4-phenylpiperazine CAS No. 104393-81-9

1-Hexyl-4-phenylpiperazine

Cat. No. B027869
M. Wt: 246.39 g/mol
InChI Key: VBSTXRUAXCTZBQ-UHFFFAOYSA-N
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Description

1-Hexyl-4-phenylpiperazine is a chemical compound . It is a derivative of phenylpiperazine , a class of compounds that have been shown to have potential as permeation enhancers .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Hexyl-4-phenylpiperazine, has been the subject of several studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Hexyl-4-phenylpiperazine is related to its physical and chemical properties . The structure-function relationship of phenylpiperazine derivatives has been studied, with the aim of understanding how the chemistry of 1-phenylpiperazine affects its utility as an intestinal permeation enhancer .

Scientific Research Applications

  • Treatment of Benign Prostatic Hyperplasia : Substituted 4-phenylpiperazine side chains, like in 1-Hexyl-4-phenylpiperazine, can effectively eliminate opioid agonist metabolites in 1a adrenoceptor antagonists. This is beneficial for the treatment of benign prostatic hyperplasia (Lagu et al., 1999).

  • Brain Imaging Agent : Radioiodinated 1-(diethylaminopropyl)-4-phenylpiperazine has shown potential as a brain imaging agent due to its high brain uptake and retention, which could be useful for regional cerebral blood flow imaging (Hanson, Franke, & Webb, 1985).

  • Synthesis of Neurological Radiopharmaceuticals : A novel method for rapidly synthesizing phenylpiperazines on solid support has been developed, enabling the production of short-lived neurological radiopharmaceuticals in high yield and simplicity (Mishani et al., 1996).

  • Antifungal Activity : Derivatives like N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines have shown promising antifungal activity against Pneumocystis carinii (Laurent et al., 2010).

  • Receptor Affinity Studies : 1-phenylpiperazine 2a with a 3-membered alkyl chain shows the highest affinity and selectivity for the 5-HT(1A) receptor, indicating potential applications in neuropharmacology (Perrone et al., 1996).

  • Hsp90 Inhibitors : A study has found that a novel Hsp90 inhibitor containing 1-phenylpiperazine scaffold shows improved activity at both target-based and cell-based levels (Jia et al., 2014).

  • Intestinal Permeation Enhancers : Phenylpiperazine derivatives, like 1-methyl-4-phenylpiperazine, show potential as intestinal permeation enhancers with lower toxicity than 1-phenylpiperazine (Fein, Lamson, & Whitehead, 2017).

  • Antidepressant and Anxiolytic Effects : Compounds HBK-14 and HBK-15, based on phenylpiperazine derivatives, show potent antidepressant-like properties and anxiolytic-like effects in animal models (Pytka et al., 2015).

  • Electrochemical Synthesis : A study developed an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).

  • Antimicrobial Activity : Meta-alkoxyphenylcarbamates with substituted N-phenylpiperazine fragments show antimicrobial activity against Escherichia coli and Candida albicans (Malík et al., 2012).

Safety And Hazards

1-Hexyl-4-phenylpiperazine is toxic if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions for 1-Hexyl-4-phenylpiperazine research could involve further exploration of its potential as a permeation enhancer . Additionally, the development of novel 1-amidino-4-phenylpiperazine derivatives shows promise in the search for effective and safe human TAAR1 (hTAAR1) ligands .

properties

IUPAC Name

1-hexyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-2-3-4-8-11-17-12-14-18(15-13-17)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSTXRUAXCTZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437574
Record name Piperazine,1-hexyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-4-phenylpiperazine

CAS RN

104393-81-9
Record name Piperazine,1-hexyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Velmurugan, U Mythily, K Rao - Protein and peptide letters, 2014 - ingentaconnect.com
Dengue virus (DENV), one of the members of genus Flavivirus is emerging as a global threat to human health. It had led to the emergence of dengue fever (flu-like illness), dengue …
Number of citations: 17 www.ingentaconnect.com
MF Lee, MI Anasir, CL Poh - Viral Infections and Antiviral Therapies, 2023 - Elsevier
… The docking study revealed that peptides 13, 16, 20, and 25 as well as fragment-attached hexapeptide Ala-Ile[1-hexyl-4-phenylpiperazine]Lys-Lys-Phe-Ser and CMK-attached …
Number of citations: 3 www.sciencedirect.com
غضنفرپور درجانی, باباپور کوشالشاهی… - نشریه شیمی و مهندسی …, 2018‎ - nsmsi.ir
پیپیرازین های نامتقارن به طور گسترده در ساختار داروهای آنتی سایکوتیک یافت می شوند. ازآنجا که آلکیل یا آریل دار کردن گزینشی پیپیرازین ها به آسانی انجام نمی شود، استفاده از واکنش …‎
Number of citations: 2 www.nsmsi.ir

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